molecular formula C12H12BrIN2O B2454422 4-Bromo-3-iodo-1-(oxan-2-yl)indazole CAS No. 2375268-16-7

4-Bromo-3-iodo-1-(oxan-2-yl)indazole

Cat. No.: B2454422
CAS No.: 2375268-16-7
M. Wt: 407.049
InChI Key: CVGHNYMSZHCILX-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-(oxan-2-yl)indazole is a heterocyclic compound that features a unique combination of bromine, iodine, and an oxan-2-yl group attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-1-(oxan-2-yl)indazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-1-(oxan-2-yl)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-iodo-1-(oxan-2-yl)indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-(oxan-2-yl)indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-iodo-1-(oxan-2-yl)indazole is unique due to the presence of both bromine and iodine atoms along with the oxan-2-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-3-iodo-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrIN2O/c13-8-4-3-5-9-11(8)12(14)15-16(9)10-6-1-2-7-17-10/h3-5,10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGHNYMSZHCILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=CC=C3)Br)C(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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